molecular formula C14H12FNO2 B597653 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261948-82-6

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B597653
CAS No.: 1261948-82-6
M. Wt: 245.253
InChI Key: CJNNLHJGPSVYML-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features an amino group at the 3-position and a fluoro-methylphenyl group at the 5-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction to introduce the amino group. The fluoro-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the hydrolysis of the ester to yield the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and various substituted benzoic acids depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-methylphenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-2-bromo-5-fluorobenzoic acid
  • 3-Amino-5-fluorobenzoic acid

Uniqueness

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern can enhance its stability and specificity in various applications.

Properties

IUPAC Name

3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNNLHJGPSVYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689244
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-82-6
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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